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Compound of Interest

Compound Name: Catechin 7-xyloside

CAS No.: 42830-48-8

Cat. No.: B198087

Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of Catechin 7-Xyloside

Introduction: The Analytical Imperative for Catechin
7-Xyloside
Catechin 7-xyloside is a naturally occurring flavonoid glycoside, a derivative of the well-

studied antioxidant (+)-catechin.[1] Found in various botanicals, including species of Ulmus

(elm) and Betula (birch), this molecule is of increasing interest to researchers in

phytochemistry, pharmacology, and drug development.[1][2] Its biological activities, which may

include antioxidant and anti-inflammatory properties, are intrinsically linked to its precise

chemical structure.[3][4] The glycosylation of the catechin core at the 7-position with a xylose

sugar not only alters its physical properties, such as solubility and bioavailability, but also its

interaction with biological targets.

Therefore, unequivocal structural elucidation is paramount. This guide provides a

comprehensive overview of the key spectroscopic data required for the definitive

characterization of (+)-Catechin 7-O-β-D-xylopyranoside. We will delve into the expected mass

spectrometry (MS) and nuclear magnetic resonance (NMR) data, explaining the causality
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behind the spectral features from an application-focused perspective. While complete,

published spectral data tables for this specific compound are not always readily accessible, this

guide synthesizes expert knowledge with established data for the catechin and xyloside

moieties to provide a robust predictive framework for its characterization.[5][6]

Part 1: Molecular Mass Confirmation via Mass
Spectrometry (MS)
Mass spectrometry is the first-line technique for confirming the molecular formula and

observing key structural cleavages. For Catechin 7-xyloside, high-resolution mass

spectrometry (HRMS) is essential for validating its elemental composition.

Expected Molecular Ion:

Molecular Formula: C₂₀H₂₂O₁₀[1]

Monoisotopic Mass: 422.1213 Da[1]

Observed Ions: In positive ion mode ESI-MS, expect to see the protonated molecule [M+H]⁺

at m/z 423.1287 and potentially sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. In negative

ion mode, the deprotonated molecule [M-H]⁻ at m/z 421.1140 will be prominent.

Tandem MS (MS/MS) for Structural Insight: The primary utility of MS/MS in this context is to

confirm the presence and nature of the glycosidic bond. Collision-induced dissociation (CID) of

the [M-H]⁻ parent ion will predictably yield a major fragment corresponding to the neutral loss

of the xylose moiety.

Fragmentation Pathway: The O-glycosidic bond is labile. The primary fragmentation event is

the cleavage of this bond, resulting in the loss of a 132.0423 Da neutral xylose residue

(C₅H₈O₄).

Key Diagnostic Ion: The resulting fragment ion will be the deprotonated catechin aglycone at

m/z 289.0718. The observation of this specific mass loss is a hallmark of a catechin

pentoside and provides strong evidence for the proposed structure.[7]

The workflow for MS analysis is a self-validating system: HRMS confirms the elemental

composition of the intact molecule, and MS/MS confirms the mass of both the sugar and the
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aglycone, leaving little ambiguity about the gross structure.

Part 2: Definitive Structural Elucidation with Nuclear
Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the atomic-level detail required to confirm the precise connectivity,

including the position of the glycosidic linkage and the stereochemistry of the molecule. The

analysis below is based on established data for (+)-catechin and the known effects of

glycosylation.[5][6]

Experimental Protocol: NMR Sample Preparation and
Acquisition

Sample Preparation: Dissolve ~5-10 mg of purified Catechin 7-xyloside in 0.5 mL of a

deuterated solvent such as methanol-d₄ (CD₃OD) or DMSO-d₆. Methanol-d₄ is often

preferred for its ability to exchange with hydroxyl protons, simplifying the spectrum.

1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra. A standard ¹H experiment should

suffice. For ¹³C, a DEPT-135 experiment is crucial to differentiate between CH/CH₃ (positive)

and CH₂ (negative) signals.

2D NMR Acquisition: Acquire the following essential 2D spectra:

COSY (Correlation Spectrometry): To establish ¹H-¹H coupling networks within the

catechin and xylose spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its

attached carbon atom (¹JCH).

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²JCH and ³JCH)

correlations. This is the key experiment for pinpointing the location of the glycosidic bond.

¹H NMR Spectral Analysis (Predicted, 500 MHz, CD₃OD)
The ¹H NMR spectrum can be divided into three regions: the aromatic protons of the A- and B-

rings, the heterocyclic C-ring protons, and the signals from the xyloside moiety.
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B-Ring (Catechol Moiety): This will present as a classic AMX spin system.

H-2': ~ δ 6.85 (d, J ≈ 2.0 Hz)

H-5': ~ δ 6.78 (d, J ≈ 8.0 Hz)

H-6': ~ δ 6.72 (dd, J ≈ 8.0, 2.0 Hz)

A-Ring: The protons on the A-ring are diagnostic. In unsubstituted catechin, H-6 and H-8 are

meta-coupled. Glycosylation at C-7 will cause a downfield shift of the adjacent H-6 and H-8

protons compared to free catechin.

H-6: ~ δ 6.25 (d, J ≈ 2.2 Hz)

H-8: ~ δ 6.15 (d, J ≈ 2.2 Hz)

C-Ring: These signals confirm the flavan-3-ol core.

H-2: ~ δ 4.60 (d, J ≈ 7.8 Hz)

H-3: ~ δ 4.00 (m)

H-4: ~ δ 2.55 (dd, J ≈ 16.5, 8.2 Hz) and δ 2.90 (dd, J ≈ 16.5, 5.5 Hz)

Xylose Moiety: The anomeric proton is the most characteristic signal.

H-1'': ~ δ 5.05 (d, J ≈ 7.5 Hz). The large coupling constant (~7-8 Hz) is diagnostic for a β-

anomeric configuration. The remaining xylose protons will resonate in the δ 3.2-3.9 ppm

range.

¹³C NMR Spectral Analysis (Predicted, 125 MHz, CD₃OD)
The ¹³C NMR spectrum, particularly when assigned using HSQC and HMBC, provides the

definitive carbon framework. Glycosylation at C-7 induces a significant downfield shift at the

point of attachment (C-7) and smaller shifts at ortho and para positions (C-6, C-8, C-8a).

Table 1: Predicted ¹³C and ¹H NMR Assignments for Catechin 7-Xyloside
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Position Predicted δC (ppm)
Predicted δH
(ppm), Mult. (J in
Hz)

Key HMBC
Correlations

Catechin Moiety

2 83.0 4.60, d (7.8)
H-2 → C-3, C-4, C-1',

C-2', C-6'

3 68.5 4.00, m H-3 → C-2, C-4, C-4a

4 28.2
2.55, dd (16.5, 8.2);

2.90, dd (16.5, 5.5)

H-4 → C-2, C-3, C-5,

C-4a

4a 100.5 -

5 157.5 - H-6 → C-5, C-7, C-4a

6 97.5 6.25, d (2.2)
H-6 → C-5, C-7, C-8,

C-4a

7 158.0 -
H-1'' → C-7; H-6/H-8

→ C-7

8 96.8 6.15, d (2.2)
H-8 → C-6, C-7, C-4a,

C-8a

8a 156.9 -

1' 132.0 -

2' 115.9 6.85, d (2.0) H-2' → C-2, C-4', C-6'

3' 146.0 -

4' 146.1 -

5' 115.1 6.78, d (8.0) H-5' → C-1', C-3', C-4'

6' 119.8 6.72, dd (8.0, 2.0) H-6' → C-2, C-2', C-4'

Xylose Moiety

1'' 102.5 5.05, d (7.5)
H-1'' → C-7, C-2'', C-

5''

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b198087?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Predicted δC (ppm)
Predicted δH
(ppm), Mult. (J in
Hz)

Key HMBC
Correlations

2'' 74.8 ~3.55, m

3'' 77.9 ~3.65, m

4'' 71.2 ~3.75, m

| 5'' | 66.8 | ~3.30, m; ~3.90, m | |

The Decisive Experiment: HMBC
The HMBC spectrum provides the unequivocal link between the catechin and xylose units. The

most critical correlation to observe is the ³JCH coupling from the anomeric proton of the xylose

(H-1'', ~δ 5.05) to the oxygenated aromatic carbon of the A-ring (C-7, ~δ 158.0). This single

cross-peak definitively establishes the 7-O-glycosidic linkage.

Visualization of Key Data
Chemical Structure and Numbering
Caption: Structure of (+)-Catechin 7-O-β-D-xylopyranoside with IUPAC numbering.

Key HMBC Correlations for Linkage Determination

C-7
(~158.0 ppm)

H-1''
(~5.05 ppm)

³JCH
(Definitive Linkage)

H-6
(~6.25 ppm)

²JCH

H-8
(~6.15 ppm)

²JCH
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Click to download full resolution via product page

Caption: Key HMBC correlations confirming the 7-O-xyloside linkage.

Overall Characterization Workflow
Caption: A validated workflow for the spectroscopic characterization of Catechin 7-xyloside.

Conclusion
The structural characterization of Catechin 7-xyloside is a multi-step, synergistic process that

relies on the strengths of both mass spectrometry and NMR spectroscopy. MS and MS/MS

provide rapid confirmation of molecular weight and the fundamental catechin-pentoside nature

of the molecule. However, it is the detailed, multi-dimensional analysis by NMR that provides

the irrefutable, atom-level evidence of the glycosidic linkage position and stereochemistry. The

key diagnostic markers are the H-1'' to C-7 correlation in the HMBC spectrum and the large

coupling constant of the anomeric proton, which confirms the β-configuration. By following the

integrated workflow described in this guide, researchers can confidently and accurately

elucidate the structure of Catechin 7-xyloside, providing a solid foundation for further

pharmacological and biological investigation.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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